Astrophloxine

描述

属性

IUPAC Name |

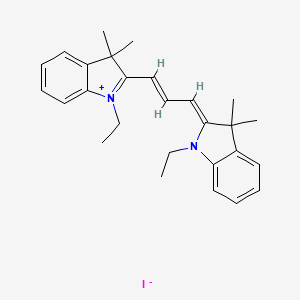

(2Z)-1-ethyl-2-[(E)-3-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N2.HI/c1-7-28-22-16-11-9-14-20(22)26(3,4)24(28)18-13-19-25-27(5,6)21-15-10-12-17-23(21)29(25)8-2;/h9-19H,7-8H2,1-6H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGRNGKUSEZTBMB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CC)(C)C.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN\1C2=CC=CC=C2C(/C1=C/C=C/C3=[N+](C4=CC=CC=C4C3(C)C)CC)(C)C.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14696-39-0 | |

| Record name | 1,1'-Diethyl-3,3,3',3'-tetramethylindocarbocyanine Iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Astrophloxine: An In-depth Technical Guide to its Spectral Properties

Introduction to Phloxine B

Phloxine B is a water-soluble red dye derived from fluorescein, characterized by the presence of four bromine and four chlorine atoms.[1] It sees wide application as a biological stain, particularly in histology for coloring cytoplasm and connective tissues in shades of red, and as a viability dye for organisms like yeast.[1][2] Its strong fluorescence and well-documented spectral properties make it an excellent model for this technical guide.

Core Spectral and Photophysical Properties

The interaction of a fluorophore with light is defined by several key quantitative parameters. These properties determine the optimal conditions for its use in fluorescence-based applications and instrumentation.

Data Presentation

The following tables summarize the key spectral and photophysical properties of Phloxine B.

Table 1: Spectral Properties of Phloxine B

| Property | Value | Notes |

| Excitation Maximum (λex) | ~540-548 nm | The peak wavelength of light absorbed by the molecule.[1][2][3][4] |

| Emission Maximum (λem) | ~564 nm | The peak wavelength of light emitted by the molecule after excitation.[1][2][4] |

| Molar Absorptivity (ε) | 1150-1300 M⁻¹cm⁻¹ | At 546-550 nm in 50% ethanol. This value indicates how strongly the dye absorbs light at a specific wavelength.[5] |

| Stokes Shift | ~16-24 nm | The difference between the excitation and emission maxima. |

Table 2: Photophysical Properties of Phloxine B

| Property | Value | Notes |

| Appearance | Red to brown powder | [2] |

| Molecular Formula | C₂₀H₂Br₄Cl₄Na₂O₅ | [2] |

| Molar Mass | 829.63 g/mol | [2] |

| Solubility | Soluble in water and ethanol | [1][3] |

Principles of Fluorescence

The phenomenon of fluorescence is best described by the Jablonski diagram, which illustrates the electronic and vibrational states of a molecule and the transitions between them.

Caption: Jablonski diagram illustrating the processes of light absorption, vibrational relaxation, and fluorescence emission.

Experimental Protocols

Accurate determination of a fluorophore's spectral properties requires standardized experimental procedures.

Measurement of Absorption Spectrum

Objective: To determine the wavelength(s) at which the fluorophore absorbs light most efficiently and to calculate its molar absorptivity.

Methodology:

-

Sample Preparation: Prepare a stock solution of Phloxine B in a suitable solvent (e.g., 50% ethanol) of a precisely known concentration. Create a series of dilutions from the stock solution.

-

Instrumentation: Use a UV-Visible spectrophotometer.

-

Procedure: a. Calibrate the spectrophotometer using a cuvette filled with the solvent as a blank. b. Measure the absorbance of each dilution across a relevant wavelength range (e.g., 400-600 nm for Phloxine B). c. Identify the wavelength of maximum absorbance (λmax).

-

Data Analysis: a. Plot absorbance at λmax versus concentration. b. According to the Beer-Lambert law (A = εcl), the molar absorptivity (ε) can be calculated from the slope of the resulting linear plot (where A is absorbance, c is concentration, and l is the path length of the cuvette, typically 1 cm).

Measurement of Fluorescence Excitation and Emission Spectra

Objective: To determine the optimal excitation wavelength and the resulting emission spectrum of the fluorophore.

Methodology:

-

Sample Preparation: Prepare a dilute solution of Phloxine B in the desired solvent. The absorbance at the excitation wavelength should generally be kept below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Procedure for Emission Spectrum: a. Set the excitation monochromator to the fluorophore's absorption maximum (e.g., 540 nm for Phloxine B).[1][2] b. Scan the emission monochromator over a wavelength range that is longer than the excitation wavelength (e.g., 550-700 nm). c. The resulting plot of fluorescence intensity versus wavelength is the emission spectrum. The peak of this spectrum is the emission maximum (λem).[1][2]

-

Procedure for Excitation Spectrum: a. Set the emission monochromator to the fluorophore's emission maximum (e.g., 564 nm).[1][2] b. Scan the excitation monochromator over a range of shorter wavelengths (e.g., 450-560 nm). c. The resulting plot of fluorescence intensity versus wavelength is the excitation spectrum, which should closely resemble the absorption spectrum.

Experimental Workflow and Signaling Pathways

The application of fluorescent dyes in research often involves specific workflows for sample labeling and analysis.

General Workflow for Fluorescence Spectroscopy

The following diagram outlines a typical workflow for analyzing a sample using fluorescence spectroscopy.

Caption: A generalized experimental workflow for fluorescence spectroscopy from sample preparation to data analysis.

Signaling Pathway Visualization: Phloxine B as a Viability Stain

Phloxine B can be used to differentiate between live and dead cells, particularly in yeast.[1] This application is based on the principle of membrane integrity.

Caption: Logical diagram illustrating the mechanism of Phloxine B as a cell viability stain.

Conclusion

This technical guide has outlined the fundamental spectral properties of fluorescent dyes, using Phloxine B as a practical example due to the lack of available data for Astrophloxine. The provided tables, protocols, and diagrams offer a comprehensive framework for researchers, scientists, and drug development professionals to understand, measure, and apply the principles of fluorescence spectroscopy in their work. The methodologies detailed are robust and can be adapted for the characterization of novel or less-documented fluorophores.

References

The Core Mechanism of Astrophloxine Fluorescence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fluorescence mechanism of Astrophloxine, a versatile fluorescent dye. Known chemically as 1,1'-Diethyl-3,3,3',3'-tetramethylindocarbocyanine iodide, this compound is a member of the cyanine dye family, which is widely utilized in biological research for applications such as fluorescence microscopy and flow cytometry due to its exceptional photostability and strong absorption properties.[1][2] This document details its photophysical properties, the fundamental principles governing its fluorescence, and standardized protocols for its experimental application.

Photophysical Properties of this compound and Related Cyanine Dyes

Quantitative characterization of a fluorophore's photophysical properties is essential for its effective application. The following table summarizes key quantitative data for a closely related dicarbocyanine analog of this compound, providing a strong reference for its expected performance.

| Parameter | Value | Solvent | Reference |

| Peak Absorption Wavelength (λmax) | 637.5 nm | Methanol | [3] |

| Molar Extinction Coefficient (ε) | 200,000 M-1cm-1 | Methanol | [3] |

| Fluorescence Quantum Yield (Φf) | 0.4 | Methanol | [3] |

Note: The data presented is for 1,1'-Diethyl-3,3,3',3'-tetramethylindodicarbocyanine Iodide, a structurally similar cyanine dye. This information is provided as a close approximation of the photophysical properties of this compound (1,1'-Diethyl-3,3,3',3'-tetramethylindocarbocyanine Iodide).

The Mechanism of Fluorescence

The fluorescence of this compound, like other cyanine dyes, is governed by the process of absorbing and re-emitting light energy. This phenomenon can be comprehensively understood through the Jablonski diagram, which illustrates the electronic and vibrational states of a molecule and the transitions between them.

The process begins when the this compound molecule absorbs a photon of light, causing an electron to be promoted from its electronic ground state (S0) to a higher energy excited singlet state (S1 or S2). This is a very rapid event, occurring on the femtosecond timescale.

Following excitation, the molecule quickly undergoes vibrational relaxation and internal conversion, non-radiatively losing some energy as heat and descending to the lowest vibrational level of the first excited singlet state (S1). This process is significantly faster than the fluorescence emission itself.

From the S1 state, the molecule can return to the ground state (S0) through several pathways. The primary radiative pathway is fluorescence, where a photon is emitted. Due to the energy lost during vibrational relaxation, the emitted photon has lower energy (and thus a longer wavelength) than the absorbed photon. This energy difference between the peak excitation and peak emission wavelengths is known as the Stokes shift.

Competing with fluorescence are non-radiative decay pathways, such as internal conversion and intersystem crossing to a triplet state (T1). For many cyanine dyes, photoisomerization and fluorescence are the main processes responsible for the deactivation of the excited singlet state.[4] The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φf), which is the ratio of the number of photons emitted to the number of photons absorbed.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1,1'-Diethyl-3,3,3',3'-tetramethylindocarbocyanine Iodide 14696-39-0 | TCI AMERICA [tcichemicals.com]

- 3. PhotochemCAD | 1,1'-Diethyl-3,3,3',3'-tetramethylindodicarbocyanine Iodide [photochemcad.com]

- 4. Photophysical properties of 3,3'-dialkylthiacarbocyanine dyes in homogeneous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

Astrophloxine: A Technical Guide to Quantum Yield and Photostability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astrophloxine, also known by its chemical name 1,1'-Diethyl-3,3,3',3'-tetramethylindocarbocyanine Iodide, is a fluorescent dye belonging to the cyanine family.[1] These dyes are widely utilized in various biological and biomedical research applications, including fluorescence microscopy, flow cytometry, and as labels for biomolecules, due to their strong absorption and emission properties in the visible and near-infrared regions of the spectrum.[1] This technical guide provides an in-depth overview of the quantum yield and photostability of this compound, presenting available quantitative data, detailed experimental protocols for their determination, and visualizations of its application in experimental workflows.

While specific quantitative data for this compound is limited in publicly available literature, this guide draws upon data from closely related cyanine dyes to provide reasonable estimates and a thorough understanding of its expected photophysical behavior.

Quantitative Data

The following tables summarize the available quantitative data for this compound and a closely related indocarbocyanine dye. This data is essential for researchers planning experiments and needing to compare the performance of different fluorophores.

Table 1: Quantum Yield of this compound and a Related Indocarbocyanine Dye

| Compound Name | Synonym | Quantum Yield (Φ) | Solvent |

| 1,1'-Diethyl-3,3,3',3'-tetramethylindocarbocyanine Iodide | This compound | Data not available | - |

| 1,1'-Diethyl-3,3,3',3'-tetramethylindodicarbocyanine Iodide | - | 0.4 | Methanol |

Note: The quantum yield of 1,1'-Diethyl-3,3,3',3'-tetramethylindodicarbocyanine Iodide is provided as a reference due to the lack of specific data for this compound. The structural similarity suggests that this compound's quantum yield is likely to be in a comparable range.

Table 2: Photostability of Cyanine Dyes

| Dye Family | General Photostability Characteristics | Factors Influencing Photostability |

| Cyanine Dyes (including this compound) | Generally susceptible to photobleaching, particularly those with longer polymethine chains.[2] The photobleaching process often involves the generation of reactive oxygen species.[3][4] The rate of photobleaching is dependent on the illumination intensity and the chemical environment. | Antioxidants: The presence of reducing agents or antioxidants, such as β-mercaptoethanol or specific thio-imidazole amino acids, can significantly enhance photostability.[5][6] Encapsulation: Encapsulating the dye within nanoparticles or other matrices can protect it from the environment and reduce photobleaching.[4][7] Solvent: The solvent environment can influence the rate of photobleaching. |

Experimental Protocols

Accurate determination of quantum yield and photostability is crucial for the reliable application of fluorescent dyes. The following are detailed methodologies for these key experiments, adapted for cyanine dyes like this compound.

Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)

This protocol describes the relative method for determining the fluorescence quantum yield of a sample (this compound) by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Materials:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

This compound solution of unknown quantum yield

-

Standard dye solution with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

-

Solvent (e.g., spectroscopic grade ethanol or methanol)

Procedure:

-

Prepare a series of dilute solutions of both the this compound and the standard dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Measure the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.

-

Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

-

Plot the integrated fluorescence intensity versus absorbance for both the this compound and the standard dye.

-

Determine the slope of the linear fit for both plots.

-

Calculate the quantum yield of this compound (Φ_s) using the following equation:

Φ_s = Φ_std * (m_s / m_std) * (η_s² / η_std²)

Where:

-

Φ_std is the quantum yield of the standard

-

m_s is the slope of the plot for this compound

-

m_std is the slope of the plot for the standard

-

η_s is the refractive index of the solvent used for the sample

-

η_std is the refractive index of the solvent used for the standard (if different)

-

Protocol 2: Assessment of Photostability (Photobleaching Assay)

This protocol outlines a method to quantify the photostability of this compound by measuring the decrease in its fluorescence intensity over time upon continuous illumination.

Materials:

-

Fluorescence microscope equipped with a suitable excitation light source and filter set for this compound.

-

Camera for capturing fluorescence images.

-

Image analysis software.

-

This compound-labeled sample (e.g., stained cells or a solution in a well plate).

-

Mounting medium (if applicable).

Procedure:

-

Prepare the this compound-labeled sample and mount it on the microscope stage.

-

Select a region of interest (ROI) for analysis.

-

Acquire an initial fluorescence image (t=0) using a defined set of imaging parameters (e.g., excitation intensity, exposure time).

-

Continuously illuminate the sample with the excitation light.

-

Acquire fluorescence images at regular time intervals (e.g., every 30 seconds) for a defined duration.

-

Measure the mean fluorescence intensity within the ROI for each image using image analysis software.

-

Plot the normalized fluorescence intensity (Intensity at time t / Intensity at t=0) as a function of time.

-

Determine the photobleaching half-life (t½) , which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the application of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3,3′-Diethylthiatricarbocyanine Iodide: A Highly Sensitive Chiroptical Reporter of DNA Helicity and Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01574K [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. arxiv.org [arxiv.org]

Unveiling Astrophloxine: A Technical Guide to its Synthesis and Properties

Introduction

Astrophloxine, a vibrant reddish dye, has garnered significant interest within the scientific community for its potential applications in various fields, including textile dyeing and as a biological stain. This technical guide provides a comprehensive overview of the discovery, synthesis, and photophysical properties of this compound, with a focus on its experimental protocols and quantitative data. While the name "this compound" is not widely indexed in scientific literature, it is often associated with the phloxine family of dyes, particularly Astra Phloxine and Phloxine B. This document will primarily focus on the characteristics of these closely related and well-documented dyes as a proxy for understanding this compound.

Astra Phloxine is categorized as a basic dye, recognized for its brilliant fluorescence and excellent light and wash fastness.[1] It exists as a salt of a colored organic base containing amino and imino groups, typically combined with a colorless acid like hydrochloric or sulfuric acid.[1] Phloxine B, a xanthene dye and a derivative of fluorescein, is particularly valued in biological applications for its ability to differentiate between living and dead cells.[2]

Physicochemical Properties of Astra Phloxine

The general physical and chemical properties of Astra Phloxine are summarized below, providing a baseline for its characterization and application.

| Property | Value | Reference |

| Appearance | Reddish Powder | [1] |

| Dye Type | Basic Dye | [1] |

| Transparency | Clear Transparent Liquid (in soln.) | [1] |

| Strength | 100% | [1] |

| pH (1% Solution) | 2.0 - 2.5 | [1] |

| Heat Stability | 120 °C | [1] |

| Solubility in Water | 20 g/L | [1] |

| Insoluble Matter | ≤ 0.5% | [1] |

| Solvents | Acetic Acid, Water, HCl | [1] |

Synthesis of Related Azo Dyes: A General Protocol

Experimental Workflow for Azo Dye Synthesis

References

Astrophloxine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the available chemical and physical data for Astrophloxine. While a comprehensive analysis of its biological activity and experimental applications is limited by the current publicly available information, this document serves to consolidate the foundational knowledge of this compound.

Core Chemical and Physical Data

This compound, a synthetic dye, is identified by the following properties. The quantitative data is summarized in Table 1 for clarity and quick reference.

| Property | Value | Source |

| CAS Number | 14696-39-0 | [1][2] |

| Molecular Formula | C₂₇H₃₃IN₂ | [1] |

| Molecular Weight | 512.47 g/mol | [1][2] |

| Synonym | 1,1'-Diethyl-3,3,3',3'-tetramethylindocarbocyanine Iodide |

Table 1: Core Properties of this compound

Experimental Data and Applications

An extensive review of scientific literature and chemical databases reveals a notable scarcity of in-depth experimental protocols, signaling pathway analyses, and quantitative biological data specifically pertaining to this compound. The compound is commercially available from various suppliers, indicating its use in research or industrial applications, yet detailed studies describing its mechanism of action, cellular uptake, or specific applications in fluorescence microscopy or as a biological probe are not readily found in peer-reviewed publications.

The chemical structure of this compound, as a cyanine dye, suggests potential applications in fluorescence-based assays and imaging, a common characteristic of this class of compounds. However, without specific experimental validation and published protocols, any discussion of its use in such contexts remains speculative.

Logical Relationship of Available Information

The following diagram illustrates the logical flow of the currently available information regarding this compound, highlighting the gap in biological and experimental data.

Caption: Logical flow of this compound data availability.

Conclusion

While the fundamental chemical identifiers for this compound, such as its CAS number and molecular weight, are well-established, there is a significant deficit in the publicly accessible scientific literature regarding its biological applications and experimental use. Researchers and scientists interested in utilizing this compound are encouraged to perform initial validation experiments to determine its suitability for their specific research needs. Further publication of experimental findings related to this compound would be of great value to the scientific community.

References

Astrophloxine: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety and handling information for Astrophloxine (CAS RN: 14696-39-0). It is intended for use by qualified professionals in research and development. Direct, quantitative toxicological data for this compound is limited. Therefore, this guide incorporates safety data from closely related indocyanine dyes to provide a thorough understanding of handling precautions. All procedures should be conducted in accordance with institutional and national safety regulations.

Chemical and Physical Properties

This compound, also known by its synonym 1,1'-Diethyl-3,3,3',3'-tetramethylindocarbocyanine Iodide, is a fluorescent dye. Its key physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C27H33IN2 | |

| Molecular Weight | 512.48 g/mol | |

| Appearance | Red to Dark red to Dark purple powder to crystal | |

| Purity | >98.0% (HPLC) | |

| CAS Number | 14696-39-0 | |

| Condition to Avoid | Light Sensitive | [1] |

Hazard Identification and Toxicological Data

| Hazard | Classification | Precautionary Statement | Source |

| Skin Irritation | Category 2 | Causes skin irritation. | [2] |

| Eye Irritation | Category 2 | Causes serious eye irritation. | [2] |

| Acute Toxicity (Oral) | Warning | Harmful if swallowed. | [3] |

| Acute Toxicity (Dermal) | Warning | Harmful in contact with skin. | [3] |

Quantitative Toxicological Data:

Specific LD50 and LC50 values for this compound are not available in the public domain. For a related compound, 3,3'-Diethylthiatricarbocyanine iodide, the following has been reported:

| Test | Species | Route | Value | Source |

| LD50 | Mouse | Intraperitoneal | 0.1 mg/kg | [3] |

Note: This data is for a structurally related compound and should be used for guidance only. The toxicological properties of this compound have not been fully investigated.

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and maintain the integrity of this compound.

Personal Protective Equipment (PPE):

| PPE | Specification |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced. |

Handling:

-

Avoid contact with skin and eyes.

-

Avoid formation of dust and aerosols.

-

Provide appropriate exhaust ventilation at places where dust is formed.

-

Wash hands thoroughly after handling.

Storage:

-

Keep container tightly closed.

-

Store in a dry, cool, and well-ventilated place.

-

Due to its light sensitivity, protect from light.[1]

Experimental Protocols

This compound's fluorescent properties make it suitable for various applications in biological research, such as fluorescence microscopy and flow cytometry. Below are generalized protocols that can be adapted for use with this compound.

Protocol: Intracellular Staining for Flow Cytometry

This protocol provides a general framework for staining intracellular antigens. Optimization will be required for specific cell types and experimental conditions.

-

Cell Preparation: Prepare single-cell suspension from culture or tissue.

-

Surface Staining (Optional): If staining surface markers, perform this step before fixation.

-

Fixation:

-

Resuspend cells in 100 µL of IC Fixation Buffer.

-

Incubate for 20-60 minutes at room temperature, protected from light.

-

-

Permeabilization:

-

Add 2 mL of 1X Permeabilization Buffer and centrifuge at 400-600 x g for 5 minutes.

-

Discard the supernatant and repeat the wash.

-

Resuspend the cell pellet in 100 µL of 1X Permeabilization Buffer.

-

-

Intracellular Staining:

-

Add the appropriate concentration of this compound (or antibody conjugate).

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Wash and Resuspend:

-

Add 2 mL of 1X Permeabilization Buffer and centrifuge.

-

Resuspend cells in an appropriate buffer for flow cytometric analysis.

-

Protocol: Cellular Staining for Fluorescence Microscopy

This protocol outlines a general procedure for staining cells for visualization by fluorescence microscopy.

-

Cell Seeding: Seed cells on a suitable substrate (e.g., coverslips, chamber slides) and culture until the desired confluency.

-

Fixation:

-

Aspirate culture medium and wash with PBS.

-

Add a suitable fixative (e.g., 4% paraformaldehyde in PBS) and incubate for 10-20 minutes at room temperature.

-

Wash three times with PBS.

-

-

Permeabilization (for intracellular targets):

-

Incubate with a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes.

-

Wash three times with PBS.

-

-

Staining:

-

Dilute this compound to the desired working concentration in a suitable buffer (e.g., PBS).

-

Incubate with the cells for a predetermined time (e.g., 30-60 minutes) at room temperature, protected from light.

-

-

Washing:

-

Aspirate the staining solution and wash three to five times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslip with an appropriate mounting medium.

-

Image using a fluorescence microscope with suitable filter sets for this compound's excitation and emission spectra.

-

Biological Activity and Potential Mechanism

Research on the cellular uptake of a related indocyanine dye, Indocyanine Green (ICG), suggests that its accumulation in tumor cells is linked to the high endocytic rate of cancer cells and may involve clathrin-mediated endocytosis.[4][5] The uptake of ICG has been shown to be dependent on concentration and incubation time.[5] It is plausible that this compound, as a similar indocyanine dye, may follow a comparable mechanism of cellular uptake.

Visualizations

Diagram: General Laboratory Safety Workflow for Handling this compound

References

- 1. labproinc.com [labproinc.com]

- 2. fishersci.com [fishersci.com]

- 3. 3,3'-Diethylthiatricarbocyanine iodide | C25H25IN2S2 | CID 5702699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Investigating the mechanisms of indocyanine green tumour uptake in sarcoma cell lines and ex vivo human tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

Astrophloxine as a member of the cyanine dye family

An In-depth Technical Guide on Astrophloxine as a Member of the Cyanine Dye Family for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound, systematically known as 1,1'-Diethyl-3,3,3',3'-tetramethylindocarbocyanine iodide, is a synthetic fluorescent dye belonging to the extensive cyanine dye family.[1] Cyanine dyes are characterized by two nitrogen-containing heterocyclic nuclei linked by a polymethine bridge.[2] This structural motif results in a delocalized positive charge and is responsible for their strong light absorption and fluorescence properties. This compound, as an indocarbocyanine, features indole nuclei. Such dyes are widely utilized in biomedical research and diagnostics for applications including fluorescence microscopy and flow cytometry due to their high photostability and specific binding affinities for various biomolecules.[1]

Physicochemical and Spectral Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₂₇H₃₃IN₂ | |

| Molecular Weight | 512.48 g/mol | |

| CAS Number | 14696-39-0 | |

| Appearance | Red to purple powder | [1] |

| Solubility | Soluble in Methanol and DMSO | [2] |

Table 2: Spectral Properties

| Parameter | Value (Solvent) | Source |

| Absorption Maximum (λmax) | 551 nm (Ethanol) | [3] |

| Molar Absorptivity (ε) | Data not available for this compound. For the related dicarbocyanine, ε is 200,000 M⁻¹cm⁻¹ at 637.5 nm (Methanol). | - |

| Emission Maximum (λem) | Data not available. Expected to be ~20-30 nm red-shifted from λmax. | - |

| Quantum Yield (Φ) | Data not available for this compound. For the related dicarbocyanine, Φ is 0.4 (Methanol). A similar but different monocarbocyanine, 1,1'-diethyl-2,2'-cyanine iodide, has a very low estimated quantum yield of 0.001. | - |

Experimental Protocols

This compound's cationic nature and lipophilic character suggest its utility in staining mitochondria in living cells, as its accumulation is dependent on the mitochondrial membrane potential.

Live-Cell Staining of Mitochondria with this compound

This protocol is adapted from general procedures for staining mitochondria in live cells with cationic fluorescent dyes.

Materials:

-

This compound (1,1'-Diethyl-3,3,3',3'-tetramethylindocarbocyanine iodide)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Live cells cultured on glass-bottom dishes or coverslips

-

Fluorescence microscope with appropriate filter sets (e.g., TRITC/Cy3 channel)

Procedure:

-

Preparation of Stock Solution:

-

Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

-

Store the stock solution at -20°C, protected from light.

-

-

Preparation of Staining Solution:

-

On the day of the experiment, dilute the 1 mM stock solution in warm (37°C) complete cell culture medium to a final working concentration. A typical starting concentration range is 50-200 nM. The optimal concentration should be determined empirically for each cell type and experimental condition.

-

-

Cell Staining:

-

Remove the culture medium from the live cells.

-

Add the pre-warmed this compound staining solution to the cells.

-

Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells twice with pre-warmed PBS or complete culture medium to remove unbound dye.

-

-

Imaging:

-

Add fresh, pre-warmed culture medium or PBS to the cells.

-

Image the stained mitochondria using a fluorescence microscope. For this compound with a λmax of ~551 nm, a TRITC or Cy3 filter set (e.g., excitation ~540-560 nm, emission ~570-620 nm) should be appropriate.

-

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Workflow for Assessing Mitochondrial Membrane Potential

Caption: Experimental workflow for mitochondrial potential assessment.

Logical Diagram of this compound's Mechanism of Action in Mitochondrial Staining

Caption: Mechanism of this compound accumulation in mitochondria.

References

Methodological & Application

Application Notes and Protocols for Live Cell Membrane Staining Using a Lipophilic Carbocyanine Dye

Introduction

Live cell imaging is a critical tool for observing the dynamic processes within living cells in real-time. Fluorescent dyes that specifically label subcellular structures are invaluable for these studies. Lipophilic carbocyanine dyes, such as DiI, are widely used for labeling the plasma membrane of live cells. These dyes are weakly fluorescent in aqueous environments but exhibit a significant increase in fluorescence intensity upon incorporation into the hydrophobic lipid bilayer of the cell membrane. The long aliphatic chains of DiI anchor the molecule within the membrane, allowing for stable and uniform labeling of the entire cell surface through lateral diffusion. Due to their low cytotoxicity at working concentrations and high photostability, these dyes are ideal for long-term cell tracking, studies of cell migration, cell-cell fusion, and membrane dynamics.

Quantitative Data

The photophysical and cytotoxic properties of the representative dye, DiI, are summarized in the table below. These values are essential for designing and optimizing live cell imaging experiments.

| Property | Value |

| Excitation Maximum (λex) | ~549 nm[1][2][3] |

| Emission Maximum (λem) | ~565 nm[2][3] |

| Quantum Yield (Φ) | Environmentally sensitive; moderate. Approximately 0.07 in methanol.[4] The fluorescence is significantly enhanced when incorporated into lipid membranes.[2][5][6][7] |

| Molar Extinction Coefficient (ε) | ~148,000 cm⁻¹M⁻¹ in methanol[3] |

| Photostability | High; suitable for long-term imaging and time-lapse microscopy.[3][6][8][9] |

| Cytotoxicity | Low at typical working concentrations (1-5 µM).[7][10][11] However, concentrations above 0.5 µg/mL have been shown to have toxic effects on some cell types.[12] It is recommended to determine the optimal non-toxic concentration for each cell type. |

| Solubility | Soluble in ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[2] |

Experimental Protocols

The following protocols provide a general guideline for staining live adherent and suspension cells with DiI. Optimization may be required for specific cell types and experimental conditions.

Materials Required:

-

DiI (e.g., as a solid or a pre-made solution)

-

Dimethyl sulfoxide (DMSO) or ethanol for stock solution preparation

-

Serum-free culture medium or Phosphate-Buffered Saline (PBS)

-

Complete culture medium (with serum)

-

Adherent or suspension cells

-

Standard cell culture equipment (e.g., incubator, centrifuge, pipettes)

-

Fluorescence microscope with appropriate filters (e.g., TRITC/Rhodamine filter set)

1. Preparation of Stock and Working Solutions

-

Stock Solution (1 mM): Prepare a 1 mM stock solution of DiI in high-quality, anhydrous DMSO or ethanol.[6][13] For example, dissolve 0.934 mg of DiI (MW = 933.87 g/mol ) in 1 mL of DMSO. Mix well by vortexing. Store the stock solution in small aliquots at -20°C, protected from light.[5][6]

-

Working Solution (1-5 µM): On the day of the experiment, dilute the 1 mM stock solution into serum-free culture medium or PBS to a final working concentration of 1-5 µM.[13][14] For example, to make a 5 µM working solution, add 5 µL of the 1 mM stock solution to 1 mL of serum-free medium. It is crucial to determine the optimal concentration for your specific cell type to achieve bright staining with minimal toxicity.

2. Staining Protocol for Adherent Cells

-

Culture adherent cells on coverslips or in culture dishes to the desired confluency.

-

Aspirate the culture medium from the cells.

-

Wash the cells once with pre-warmed (37°C) serum-free medium or PBS.

-

Add a sufficient volume of the DiI working solution (1-5 µM) to completely cover the cells.

-

Incubate the cells for 10-20 minutes at 37°C, protected from light.[10][14] The optimal incubation time can vary between cell types.

-

Aspirate the DiI working solution.

-

Wash the cells two to three times with pre-warmed complete culture medium to remove any unincorporated dye.[10][14]

-

Add fresh, pre-warmed complete culture medium to the cells.

-

The cells are now ready for fluorescence imaging.

3. Staining Protocol for Suspension Cells

-

Harvest the cells and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in pre-warmed (37°C) serum-free medium at a density of approximately 1 x 10⁶ cells/mL.[10]

-

Add the DiI working solution to the cell suspension to achieve a final concentration of 1-5 µM.

-

Incubate for 10-20 minutes at 37°C, protected from light, with occasional gentle mixing.[10]

-

After incubation, centrifuge the cells at 300 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in pre-warmed complete culture medium.

-

Repeat the centrifugation and washing step two more times to ensure the removal of all unincorporated dye.[10]

-

After the final wash, resuspend the cells in fresh, pre-warmed complete culture medium.

-

The cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Visualizations

Caption: Workflow for staining live cells with DiI.

References

- 1. FluoroFinder [app.fluorofinder.com]

- 2. DiI - Wikipedia [en.wikipedia.org]

- 3. biotium.com [biotium.com]

- 4. Dialkylcarbocyanine and Dialkylaminostyryl Probes—Section 13.4 | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. One-stop Supplier of Life Science Products [servicebio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. DiI Dye | AAT Bioquest [aatbio.com]

- 8. Lipophilic tracer Dil and fluorescence labeling of acridine orange used for Leishmania major tracing in the fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. interchim.fr [interchim.fr]

- 10. takara.co.kr [takara.co.kr]

- 11. FluoroFinder [app.fluorofinder.com]

- 12. brieflands.com [brieflands.com]

- 13. docs.aatbio.com [docs.aatbio.com]

- 14. DiI Solution 41085-99-8 | TCI EUROPE N.V. [tcichemicals.com]

Astrophloxine for Protein and Antibody Labeling: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astrophloxine is a red fluorescent dye that can be utilized for the covalent labeling of proteins and antibodies. When functionalized with a succinimidyl ester (SE) or N-hydroxysuccinimide (NHS) ester reactive group, this compound becomes an amine-reactive probe that readily conjugates to primary amines (-NH₂) on proteins, such as the side chain of lysine residues or the N-terminus. This covalent bond formation results in a stable, fluorescently labeled protein or antibody that can be used in a variety of research and diagnostic applications, including immunofluorescence, flow cytometry, and western blotting.

This document provides detailed protocols for the labeling of proteins and antibodies with this compound NHS ester, methods for characterizing the conjugate, and an overview of its application in immunofluorescence.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for a representative red fluorescent dye, which can be used as an estimate for this compound.

| Parameter | Value | Reference |

| Excitation Maximum (λex) | ~595 nm | [1] |

| Emission Maximum (λem) | ~615 nm | [1] |

| Molar Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹ | [2] |

| Quantum Yield (Φ) | ~0.6-0.7 | N/A |

| Recommended Degree of Labeling (DOL) | 2 - 10 | [3] |

Table 1: Spectroscopic Properties of a Representative Red Fluorescent Dye (Texas Red™).

| Parameter | Recommended Range |

| Protein/Antibody Concentration | 2 - 10 mg/mL |

| Dye-to-Protein Molar Ratio | 5:1 to 15:1 |

| Reaction pH | 8.3 - 8.5 |

| Reaction Time | 1 - 2 hours |

| Reaction Temperature | Room Temperature |

Table 2: Recommended Reaction Conditions for this compound NHS Ester Labeling.

Experimental Protocols

Protocol 1: this compound NHS Ester Labeling of Proteins and Antibodies

This protocol describes the covalent conjugation of this compound NHS ester to proteins and antibodies.

Materials:

-

Protein or antibody of interest (free of amine-containing buffers like Tris or glycine, and stabilizers like BSA)

-

This compound NHS ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5

-

Purification column (e.g., Sephadex G-25 desalting column)

-

Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

-

Prepare the Protein/Antibody:

-

Dissolve the protein or antibody in the Reaction Buffer to a final concentration of 2-10 mg/mL.[4] If the protein is already in a different buffer, perform a buffer exchange into the Reaction Buffer.

-

-

Prepare the this compound NHS Ester Stock Solution:

-

Immediately before use, dissolve the this compound NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[5] Vortex briefly to ensure complete dissolution.

-

-

Conjugation Reaction:

-

Calculate the required volume of the this compound stock solution to achieve the desired dye-to-protein molar ratio (typically between 5:1 and 15:1).

-

Slowly add the calculated volume of the this compound stock solution to the protein/antibody solution while gently vortexing.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[4][5]

-

-

Purification of the Conjugate:

-

Separate the labeled protein/antibody from the unreacted dye using a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS.[5]

-

Collect the fractions containing the labeled protein/antibody (the first colored band to elute).

-

-

Storage:

-

Store the purified this compound-labeled protein/antibody at 4°C for short-term storage or at -20°C in aliquots for long-term storage.[5] Protect from light.

-

Protocol 2: Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.[6]

Materials:

-

This compound-labeled protein/antibody (purified)

-

Unlabeled protein/antibody (for reference)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Measure Absorbance:

-

Measure the absorbance of the this compound-labeled protein/antibody solution at 280 nm (A₂₈₀) and at the excitation maximum of this compound (~595 nm, A_max).[2]

-

-

Calculate Protein Concentration:

-

The absorbance at 280 nm is a contribution from both the protein and the dye. A correction factor (CF) is needed. The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at its λ_max. For Texas Red, a representative dye, this value is approximately 0.18.[2]

-

Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

-

ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).[7]

-

-

-

Calculate Dye Concentration:

-

Dye Concentration (M) = A_max / ε_dye

-

ε_dye: Molar extinction coefficient of this compound at its λ_max (~80,000 M⁻¹cm⁻¹).[2]

-

-

-

Calculate DOL:

-

DOL = Dye Concentration (M) / Protein Concentration (M)

-

Application: Immunofluorescence

This compound-labeled antibodies are powerful tools for visualizing the localization of specific antigens in cells and tissues.

Protocol 3: Indirect Immunofluorescence Staining

This protocol describes a general workflow for indirect immunofluorescence using a primary antibody and an this compound-labeled secondary antibody.

Materials:

-

Cells or tissue sections on coverslips or slides

-

Fixation Solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Primary antibody (specific to the target antigen)

-

This compound-labeled secondary antibody (specific to the host species of the primary antibody)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Sample Preparation:

-

Fix the cells or tissue sections with the Fixation Solution for 10-20 minutes at room temperature.

-

Wash three times with PBS.

-

-

Permeabilization (for intracellular antigens):

-

Incubate with Permeabilization Buffer for 10 minutes at room temperature.[8]

-

Wash three times with PBS.

-

-

Blocking:

-

Incubate with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.[8]

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody in Blocking Buffer to its optimal working concentration.

-

Incubate the sample with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

-

Secondary Antibody Incubation:

-

Dilute the this compound-labeled secondary antibody in Blocking Buffer.

-

Incubate the sample with the diluted secondary antibody for 1 hour at room temperature, protected from light.[8]

-

Wash three times with PBS, protected from light.

-

-

Counterstaining and Mounting:

-

Incubate with a nuclear counterstain like DAPI, if desired.

-

Wash with PBS.

-

Mount the coverslip onto a microscope slide using a mounting medium.

-

-

Visualization:

-

Image the sample using a fluorescence microscope equipped with appropriate filters for this compound (e.g., excitation ~595 nm, emission ~615 nm) and the counterstain.

-

Visualizations

Caption: Workflow for this compound labeling of proteins and antibodies.

Caption: Indirect immunofluorescence workflow.

References

- 1. youdobio.com [youdobio.com]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]

- 4. glenresearch.com [glenresearch.com]

- 5. NHS ester protocol for labeling proteins [abberior.rocks]

- 6. Degree of labeling (DOL) step by step [abberior.rocks]

- 7. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 8. ibidi.com [ibidi.com]

Application Notes and Protocols for Astrophloxine (Phloxine B) in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astrophloxine, more commonly known by its scientific name Phloxine B, is a xanthene dye that exhibits bright red fluorescence.[1] A derivative of fluorescein, it is distinguished by the presence of four bromine and four chlorine atoms.[1] This structural modification influences its spectral properties and renders it a valuable tool in various biological applications.[1][2] Initially utilized as a biological stain for histology, its fluorescent properties have led to its adoption in a range of fluorescence microscopy techniques.[3][4] These application notes provide an overview of the characteristics of Phloxine B and detailed protocols for its use in cell viability assays, as a counterstain in immunofluorescence, and its emerging role in drug development.

Chemical and Photophysical Properties

Phloxine B is a water-soluble dye that appears as a red to brown powder.[1] Its utility in fluorescence microscopy is underpinned by its distinct spectral characteristics and photophysical behavior.

Quantitative Data Summary

| Property | Value | Solvent | Reference |

| Molar Mass | 829.63 g·mol⁻¹ | - | [1] |

| Absorption Maximum (λ_abs_) | ~540-550 nm | Ethanol | [1][5] |

| Molar Extinction Coefficient (ε) | 83,000 cm⁻¹M⁻¹ | Ethanol | [5] |

| Emission Maximum (λ_em_) | ~564 nm | Ethanol | [1] |

| Fluorescence Quantum Yield (Φ_F_) | 0.67 | Ethanol | [5] |

| Singlet Oxygen Quantum Yield (Φ_Δ_) | 0.59 | D₂O |

Photostability

Phloxine B is susceptible to photobleaching upon prolonged exposure to excitation light.[6] This characteristic, while a limitation for long-term imaging, can be harnessed in specific applications like photobleaching-based techniques.[7] For standard fluorescence microscopy, it is advisable to use an anti-fade mounting medium and minimize light exposure to preserve the fluorescent signal.

Applications in Fluorescence Microscopy

Cell Viability and Cytotoxicity Assays

Phloxine B is an effective dye for differentiating between live and dead cells. Its underlying principle is based on membrane integrity. The negatively charged dye is excluded by the intact plasma membrane of live cells.[1] In contrast, cells with compromised membranes, a hallmark of necrosis or late-stage apoptosis, allow the dye to enter and stain intracellular components, resulting in bright red fluorescence.[8] This property makes it a valuable tool for cytotoxicity assays in drug discovery and development.

Experimental Workflow: Cell Viability Assay using Phloxine B

Caption: Workflow for assessing cell viability using Phloxine B.

Protocol: Staining of Cultured Mammalian Cells for Viability Assessment

Materials:

-

Phloxine B powder

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Cell culture medium

-

Multi-well imaging plates (e.g., 96-well black, clear bottom)

-

Fluorescence microscope with appropriate filter sets (e.g., TRITC or Texas Red)

Procedure:

-

Preparation of Staining Solution:

-

Prepare a 1 mg/mL stock solution of Phloxine B in PBS.

-

For the working solution, dilute the stock solution in cell culture medium to a final concentration of 1-5 µg/mL. The optimal concentration may need to be determined empirically for different cell types.

-

-

Cell Culture and Treatment:

-

Seed mammalian cells in a multi-well imaging plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with the compounds of interest or vehicle control for the desired duration.

-

-

Staining:

-

After treatment, gently add the Phloxine B working solution to each well.

-

Incubate the plate for 5-15 minutes at room temperature, protected from light.

-

-

Imaging:

-

Without washing, immediately image the cells using a fluorescence microscope.

-

Acquire images in both the brightfield/phase-contrast channel (to visualize all cells) and the red fluorescence channel (to visualize dead cells).

-

-

Analysis:

-

Count the total number of cells using the brightfield/phase-contrast images.

-

Count the number of red fluorescent (dead) cells.

-

Calculate the percentage of dead cells for each treatment condition.

-

Counterstaining in Immunofluorescence

While not a conventional immunofluorescence counterstain, Phloxine B can be used to visualize the cytoplasm of cells in conjunction with nuclear and specific protein staining. Its red fluorescence can provide context to the localization of other fluorescently labeled targets.

Protocol: Phloxine B as a Cytoplasmic Counterstain in Immunofluorescence

This protocol assumes prior fixation, permeabilization, and primary/secondary antibody staining for the target of interest.

Materials:

-

Fixed and antibody-labeled cells on coverslips or in imaging plates

-

Phloxine B staining solution (1-5 µg/mL in PBS)

-

PBS

-

Antifade mounting medium

Procedure:

-

Final Washes of Immunofluorescence Protocol:

-

After the final wash step following secondary antibody incubation, proceed with Phloxine B staining.

-

-

Phloxine B Staining:

-

Incubate the samples with the Phloxine B staining solution for 5-10 minutes at room temperature, protected from light.

-

-

Final Wash:

-

Gently wash the samples two to three times with PBS to remove unbound dye.

-

-

Mounting:

-

Mount the coverslips onto microscope slides using an antifade mounting medium. For imaging plates, add mounting medium directly to the wells.

-

-

Imaging:

-

Image the samples using a fluorescence microscope with the appropriate filter sets for the primary/secondary antibody fluorophore and for Phloxine B.

-

Application in Drug Development

The unique properties of Phloxine B make it a valuable tool in several areas of drug development research.

Antimicrobial Photodynamic Therapy (aPDT)

Phloxine B acts as a photosensitizer; upon excitation with light of a suitable wavelength (around 530-550 nm), it can generate reactive oxygen species (ROS), primarily singlet oxygen.[5] This light-activated cytotoxicity is being explored for antimicrobial photodynamic therapy (aPDT).[5] In aPDT, Phloxine B can be used to selectively kill pathogenic bacteria upon illumination, offering a targeted approach to treating infections.[2][5]

Signaling Pathway: Mechanism of Phloxine B in Antimicrobial Photodynamic Therapy

Caption: Phloxine B-mediated photodynamic therapy mechanism.

High-Throughput Screening (HTS) for Cytotoxicity

The straightforward "add-and-read" nature of Phloxine B-based viability assays makes it amenable to high-throughput screening (HTS) platforms. Automated fluorescence microscopy systems can rapidly image multi-well plates stained with Phloxine B to assess the cytotoxic effects of large compound libraries, providing a quantitative measure of cell death.

Conclusion

This compound, or Phloxine B, is a versatile fluorescent dye with established and emerging applications in fluorescence microscopy. Its utility in cell viability and cytotoxicity assays is well-documented, and its role as a photosensitizer in antimicrobial photodynamic therapy highlights its potential in drug development. The protocols provided herein offer a starting point for researchers to incorporate this valuable tool into their experimental workflows. As with any fluorescent probe, optimization of staining conditions is recommended for specific cell types and experimental setups to ensure reliable and reproducible results.

References

- 1. Phloxine - Wikipedia [en.wikipedia.org]

- 2. static1.squarespace.com [static1.squarespace.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Phloxine B, a versatile bacterial stain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PhotochemCAD | Phloxine B [photochemcad.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Super-multiplexed fluorescence microscopy via photostability contrast - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Astrophloxine for Nucleic Acid Detection: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astrophloxine is a fluorescent dye belonging to the cyanine family of compounds, identified chemically as 1,1'-Diethyl-3,3,3',3'-tetramethylindocarbocyanine Iodide.[1] Cyanine dyes are widely utilized in molecular biology for the detection and quantification of nucleic acids due to their characteristic fluorescence enhancement upon binding to DNA and RNA. This compound's utility stems from its strong absorption properties and exceptional photostability, making it a valuable tool for various applications, including fluorescence microscopy and flow cytometry.[1] This document provides detailed application notes and protocols for the use of this compound in nucleic acid detection.

Principle of Action

Cyanine dyes, including this compound, are characterized by their low intrinsic fluorescence in solution. However, upon binding to nucleic acids, their fluorescence quantum yield can increase significantly, often by several orders of magnitude. This fluorescence enhancement is the basis for their use as nucleic acid stains. The binding of cyanine dyes to nucleic acids can occur through two primary mechanisms:

-

Intercalation: The planar aromatic ring system of the dye inserts itself between the base pairs of the DNA double helix.

-

Minor Groove Binding: The dye molecule fits into the minor groove of the DNA helix.

The specific binding mode can influence the spectral properties of the dye-nucleic acid complex. The interaction with nucleic acids restricts the conformational flexibility of the dye molecule, leading to a decrease in non-radiative decay pathways and a corresponding increase in fluorescence emission.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound's interaction with nucleic acids is not widely published, data for a closely related dicarbocyanine analog in methanol provides a starting point for its spectral properties. It is important to note that these values may shift upon binding to nucleic acids in aqueous buffers.

| Property | Value | Reference |

| Chemical Name | 1,1'-Diethyl-3,3,3',3'-tetramethylindocarbocyanine Iodide | [1] |

| Molecular Formula | C₂₇H₃₃IN₂ | [1] |

| Molecular Weight | 512.48 g/mol | |

| Appearance | Red to purple powder | |

| Spectroscopic Properties (of a related dicarbocyanine in Methanol) | ||

| Absorption Maximum (λabs) | 637.5 nm | [2] |

| Molar Extinction Coefficient (ε) | 200,000 cm⁻¹M⁻¹ | [2] |

| Fluorescence Quantum Yield (Φ) | 0.4 | [2] |

Note: The excitation and emission maxima, as well as the quantum yield, are expected to change upon binding of this compound to DNA and RNA in aqueous buffers. Researchers should empirically determine the optimal excitation and emission wavelengths for their specific application.

Signaling Pathway and Experimental Workflow

The mechanism of this compound fluorescence upon nucleic acid binding and a general experimental workflow are depicted below.

References

Application Notes and Protocols: Astrophloxine Conjugation to Biomolecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astrophloxine is a novel fluorescent dye belonging to the xanthene class, engineered for high photostability and quantum yield. Its bright red fluorescence and reactivity towards primary amines make it an ideal candidate for the fluorescent labeling of a wide range of biomolecules, including proteins, antibodies, and peptides. This document provides detailed protocols for the conjugation of this compound NHS (N-hydroxysuccinimidyl) ester to biomolecules and outlines its applications in research and drug development. The this compound NHS ester forms a stable covalent amide bond with primary amino groups, such as the side chain of lysine residues in proteins.

Properties of this compound Dyes

This compound dyes are characterized by their strong absorption in the orange-red region of the visible spectrum and their intense red fluorescence. These properties make them suitable for various fluorescence-based applications, minimizing background fluorescence from biological samples.

| Property | Value |

| Excitation Maximum (λ_max_) | ~590 nm |

| Emission Maximum (λ_em_) | ~617 nm |

| Molar Extinction Coefficient | >80,000 M⁻¹cm⁻¹ |

| Quantum Yield | >0.3 |

| Reactive Group | N-hydroxysuccinimidyl (NHS) ester |

| Reactivity | Primary amines |

Experimental Protocols

Protocol 1: General Protein and Antibody Labeling with this compound NHS Ester

This protocol describes a general method for conjugating this compound NHS ester to proteins and antibodies. The degree of labeling can be modulated by adjusting the molar ratio of the dye to the protein.

Materials:

-

Protein or antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS)

-

This compound NHS ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

1 M Sodium bicarbonate buffer (pH 8.3-8.5)

-

Purification column (e.g., gel filtration, size-exclusion chromatography)

-

Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5)

Procedure:

-

Prepare the Protein Solution: Dissolve the protein or antibody in an amine-free buffer such as phosphate-buffered saline (PBS) at a concentration of 1-10 mg/mL.[1][2] If the protein solution contains amine-containing buffers (e.g., Tris), they must be removed by dialysis or buffer exchange.

-

Adjust pH: Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the pH to between 8.3 and 8.5, which is optimal for the conjugation reaction.[1][3][4]

-

Prepare this compound NHS Ester Solution: Immediately before use, dissolve the this compound NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.[1][4]

-

Calculate Molar Ratio: Determine the desired molar excess of the dye to the protein. A common starting point is a 5- to 20-fold molar excess. The amount of dye can be calculated using the following formula:

Volume of Dye (µL) = (Molar excess of dye / Protein concentration (M)) * Protein volume (µL) * (Dye concentration (mg/mL) / Dye molecular weight ( g/mol ))⁻¹

-

Reaction: Add the calculated volume of the this compound NHS ester solution to the protein solution while gently vortexing.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[2]

-

Quenching (Optional): To stop the reaction, add a final concentration of 50-100 mM hydroxylamine or another amine-containing buffer. Incubate for 30 minutes at room temperature.

-

Purification: Separate the labeled protein from the unreacted dye and byproducts using a purification column such as a gel filtration or size-exclusion column.[2][3]

Protocol 2: Determination of Degree of Labeling (DOL)

The degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

Procedure:

-

Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorption maximum of this compound (~590 nm, A_max_).

-

Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:

Protein Concentration (M) = [A₂₈₀ - (A_max_ * CF)] / ε_protein_

Where:

-

CF is the correction factor (A₂₈₀ of the dye / A_max_ of the dye).

-

ε_protein_ is the molar extinction coefficient of the protein at 280 nm.

-

-

Calculate the DOL using the following formula:

DOL = A_max_ / (ε_dye_ * Protein Concentration (M))

Where:

-

ε_dye_ is the molar extinction coefficient of this compound at its λ_max_.

-

Applications in Research and Drug Development

This compound-conjugated biomolecules are valuable tools in various research and drug development applications.

-

Fluorescence Microscopy and Imaging: Labeled antibodies and proteins can be used to visualize the localization and dynamics of target molecules in cells and tissues.

-

Flow Cytometry: this compound conjugates are suitable for identifying and sorting cell populations based on the expression of specific cell surface or intracellular markers.[5]

-

Immunoassays: The high fluorescence of this compound enhances the sensitivity of immunoassays such as ELISA and Western blotting.

-

Drug Delivery and Targeting: Fluorescently labeling drug candidates or delivery vehicles allows for the tracking of their biodistribution and cellular uptake.[6][7] The development of antibody-drug conjugates (ADCs) often utilizes fluorescent dyes for characterization.[8]

Diagrams

Caption: Experimental workflow for this compound conjugation.

Caption: Cellular uptake and imaging with this compound conjugates.

Caption: Logical relationship of bioconjugation components.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. glenresearch.com [glenresearch.com]

- 3. interchim.fr [interchim.fr]

- 4. NHS ester protocol for labeling proteins [abberior.rocks]

- 5. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research in the Field of Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Research in the Field of Drug Design and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protein–Antibody Conjugates (PACs) – A Plug-and-Play Strategy for Covalent Conjugation and Targeted Intracellular Delivery of Pristine Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Astrophloxine in Flow Cytometry: Application Notes and Protocols

Note to the Reader: Comprehensive searches for "Astrophloxine" in the context of flow cytometry applications did not yield specific results. It is possible that "this compound" is a novel, highly specialized, or alternatively named fluorochrome. The following application notes and protocols are based on general principles for red fluorescent dyes in flow cytometry and are intended as a guide. Researchers should validate the specific spectral properties and staining characteristics of their chosen fluorochrome before commencing experiments.

Introduction to Red Fluorochromes in Flow Cytometry

Red fluorescent dyes are integral to multicolor flow cytometry, enabling the detection of specific cell populations, proteins, and cellular processes. These fluorochromes are typically excited by yellow-green (561 nm) or red (633-640 nm) lasers and emit in the red to far-red spectrum. The choice of a red fluorochrome depends on the instrument's laser and filter configuration, the expression level of the target antigen, and the other fluorochromes in the experimental panel to minimize spectral overlap.

Spectral Properties of Common Red Fluorescent Dyes

To assist in the potential identification of the fluorochrome of interest, the following table summarizes the spectral properties of several common red dyes used in flow cytometry.

| Fluorochrome | Excitation Max (nm) | Emission Max (nm) | Relative Brightness |

| Phycoerythrin (PE) | 496, 565 | 578 | Very High |

| PE-Texas Red | 495, 565 | 615 | High |

| PE-Cy5 | 496, 565 | 667 | High |

| PE-Cy7 | 496, 565 | 785 | High |

| Allophycocyanin (APC) | 650 | 660 | High |

| Alexa Fluor 647 | 650 | 668 | High |

| APC-Cy7 | 650 | 785 | Moderate |

Experimental Protocols

Antibody Conjugation to a Red Fluorochrome

This protocol provides a general procedure for conjugating a purified antibody to an amine-reactive red fluorescent dye. Note that specific protocols may vary depending on the chemistry of the dye.

Materials:

-

Purified antibody (carrier-free, in a buffer such as PBS)

-

Amine-reactive red fluorochrome (e.g., NHS ester)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Sodium bicarbonate buffer (0.1 M, pH 8.3)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Antibody Preparation:

-

Dissolve the antibody in the sodium bicarbonate buffer at a concentration of 1-2 mg/mL.

-

-

Dye Preparation:

-

Dissolve the amine-reactive red fluorochrome in DMSO to create a 10 mg/mL stock solution.

-

-

Conjugation Reaction:

-

Add a calculated amount of the dye stock solution to the antibody solution. The optimal molar ratio of dye to antibody should be determined empirically but often ranges from 8:1 to 20:1.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Separate the conjugated antibody from the unconjugated dye using a size-exclusion chromatography column pre-equilibrated with PBS.

-

Collect the fractions containing the labeled antibody. The first colored peak to elute is typically the conjugated antibody.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and the excitation maximum of the dye.

-

Cell Surface Staining for Flow Cytometry

This protocol outlines a general procedure for staining suspended cells with a fluorochrome-conjugated antibody for flow cytometry analysis.

Materials:

-

Single-cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)

-

Fluorochrome-conjugated primary antibody

-

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

-

Fixation/Permeabilization buffers (if performing intracellular staining)

-

Isotype control antibody (conjugated with the same fluorochrome)

-

Propidium iodide (PI) or other viability dye

Procedure:

-

Cell Preparation:

-

Prepare a single-cell suspension at a concentration of 1 x 10^7 cells/mL in ice-cold Flow Cytometry Staining Buffer.

-

-

Blocking (Optional):

-

To prevent non-specific antibody binding, incubate cells with an Fc receptor blocking solution for 10-15 minutes on ice.

-

-

Staining:

-

Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.

-

Add the predetermined optimal concentration of the fluorochrome-conjugated antibody to the cells.

-

Add the isotype control antibody to a separate tube as a negative control.

-

Incubate for 20-30 minutes on ice or at 4°C, protected from light.

-

-

Washing:

-

Add 2-3 mL of ice-cold Flow Cytometry Staining Buffer to each tube.

-

Centrifuge at 300-400 x g for 5 minutes at 4°C.

-

Carefully decant the supernatant.

-

Repeat the wash step twice.

-

-

Viability Staining:

-

Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.

-

Add a viability dye such as PI just before analysis to exclude dead cells.

-

-

Acquisition:

-

Acquire the samples on a flow cytometer equipped with the appropriate lasers and filters for the chosen red fluorochrome.

-

Visualizations

Caption: General workflow for cell surface staining in flow cytometry.

Caption: Workflow for antibody conjugation to a fluorescent dye.

Troubleshooting & Optimization

Technical Support Center: Mitigating Photobleaching of Astrophloxine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the photobleaching of Astrophloxine in their fluorescence microscopy experiments.

Initial Identification of this compound: The fluorescent dye "this compound" is identified as C.I. Basic Red 12, a cationic dye belonging to the methine class. It is also known by various trade names, including "Astra Phloxine FF". Understanding its chemical class is crucial for devising effective strategies to combat photobleaching.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

A1: this compound is the common name for the fluorescent dye C.I. Basic Red 12. It is a cationic methine dye. While detailed photophysical data is not extensively published in academic literature, its steady-state fluorescence maximum in an aqueous solution is reported to be approximately 560 nm.[1]

Q2: Why is my this compound signal fading so quickly?